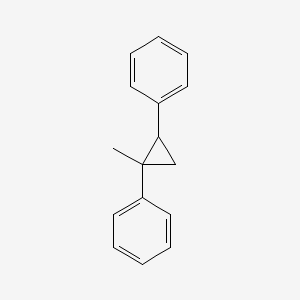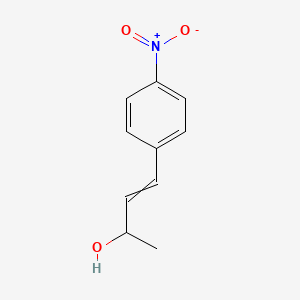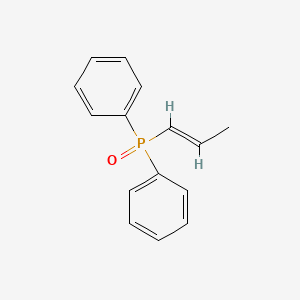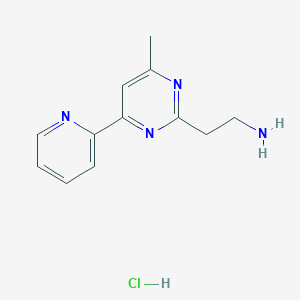
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4-methyl-6-(pyridin-2-yl)pyrimidine with ethanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl)ethanamine hydrochloride: A similar compound with a trifluoromethyl group instead of a pyridin-2-yl group.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another related compound with a bromine substituent and a benzamide group.
Uniqueness
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H15ClN4 |
|---|---|
Peso molecular |
250.73 g/mol |
Nombre IUPAC |
2-(4-methyl-6-pyridin-2-ylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH/c1-9-8-11(10-4-2-3-7-14-10)16-12(15-9)5-6-13;/h2-4,7-8H,5-6,13H2,1H3;1H |
Clave InChI |
PPVAZCPZLFFMDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CCN)C2=CC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



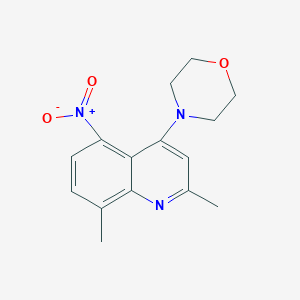
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
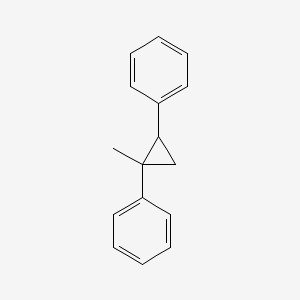
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
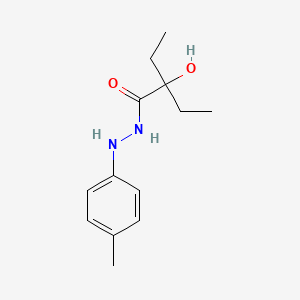
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
